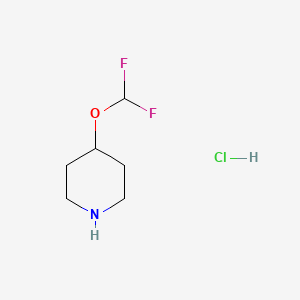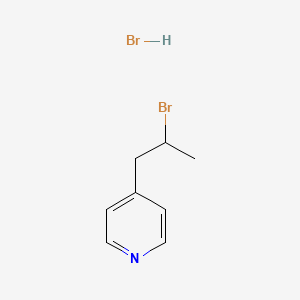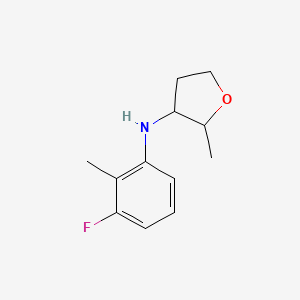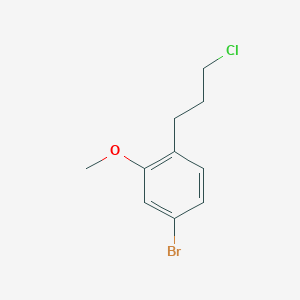
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Vue d'ensemble
Description
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene, also known as 4-Bromo-2-methoxy-1-(3-chloropropyl)benzene, is a synthetic aromatic compound which has been used in various scientific research applications. This compound is a derivative of benzene, and is characterized by a bromine atom and a chloropropyl group. It is a colorless, volatile liquid with a sweet odor.
Applications De Recherche Scientifique
Synthesis and Liquid Crystal Research
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene has been explored for its utility in the synthesis of chiral precursor compounds leading to chiral liquid crystals. For instance, Bertini et al. (2003) detailed the synthesis of enantiopure trioxadecalin derived liquid crystals, highlighting the impact of the phenyl substituent on mesogenic properties. This research showcases the compound's role in developing materials with specific optical properties, which are crucial for applications in displays and optical devices B. Bertini, M. Perrin, D. Sinou, A. Thozet, V. Vill, 2003.
Organic Synthesis and Halogenation Reactions
In the domain of organic synthesis, the compound has been involved in the development of methodologies for creating complex organic structures. For example, Niknam and Nasehi (2002) demonstrated the use of this compound in the cleavage of epoxides into halohydrins, leveraging its reactivity for regioselective halogenation under mild conditions. This process is valuable for synthesizing intermediates in pharmaceuticals and agrochemicals K. Niknam, Taibeh Nasehi, 2002.
Analytical Chemistry Applications
The compound has also been utilized in analytical chemistry for the detection and quantification of potentially genotoxic impurities. Raman et al. (2017) developed sensitive methods for determining 1-bromo-3-chloropropane, among other impurities, in pharmaceutical compounds using advanced chromatographic techniques. This application underscores the importance of this compound in ensuring the safety and compliance of pharmaceutical products N. Raman, A. Prasad, K. R. Reddy, K. Ramakrishna, 2017.
Material Science and Polymer Chemistry
In material science, the compound's derivatives have been investigated for their potential in creating high-performance materials. Jin et al. (2016) explored the addition of this compound derivatives to [6,6]-phenyl-C61-butyric acid methyl ester for enhanced photovoltaic performance in polymer solar cells. This research highlights the compound's role in improving the efficiency of renewable energy technologies Bo Jin, Yin Yu, R. Peng, Lisheng Fan, Longhua Cai, Bin Fan, Xiaoshuang Gou, S. Chu, 2016.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s possible that it interacts with its targets to induce changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth and proliferation .
Result of Action
Based on the anticancer activity of similar compounds, it may result in the inhibition of cancer cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene . .
Propriétés
IUPAC Name |
4-bromo-1-(3-chloropropyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWPVQWZFDRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


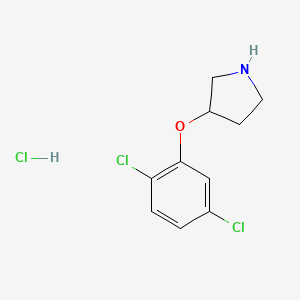
![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)
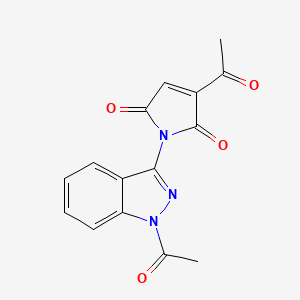
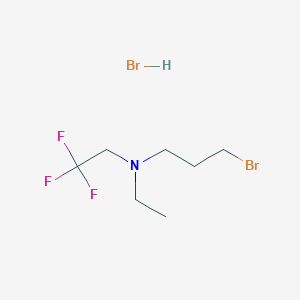
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)
![N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride](/img/structure/B1448471.png)
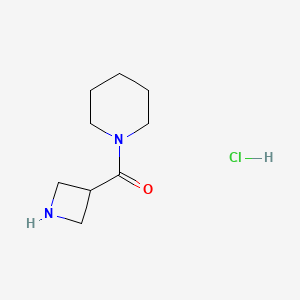

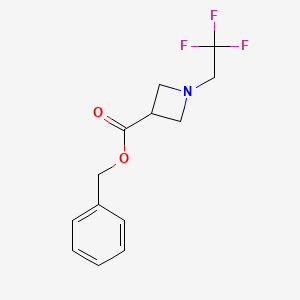
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
